Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate
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Overview
Description
Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One common method includes the use of toluene as a solvent and iodine and tert-butyl hydroperoxide as reagents . The reaction proceeds through a chemodivergent pathway, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form different cyclic structures under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, tert-butyl hydroperoxide, and various nucleophiles. Reaction conditions often involve the use of organic solvents like toluene and controlled temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- N-(Pyridin-2-yl)amides
Uniqueness
Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and carboxylate group make it a versatile intermediate for further functionalization and derivatization .
Properties
IUPAC Name |
methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-2-4-8-11-5-7(10)12(6)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPSZUNKSRAYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC=C(N21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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